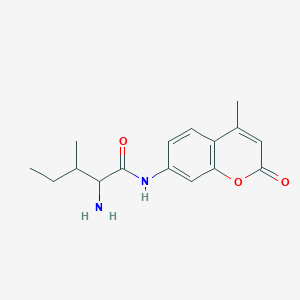

H-Ile-MCA (free base)

CAS No.:

Cat. No.: VC16532400

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O3 |

|---|---|

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | 2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

| Standard InChI | InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20) |

| Standard InChI Key | MLILEIUKVIPULY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |

Introduction

Chemical Structure and Synthesis of H-Ile-MCA (Free Base)

Molecular Architecture

H-Ile-MCA (free base) consists of an L-isoleucine residue linked to a 7-amido-4-methylcoumarin group. The free base form lacks counterions, distinguishing it from salt forms like H-Ile-CMK·HCl, which contains a hydrochloride group . The molecular formula is , with a molecular weight of 287.31 g/mol. The MCA moiety’s fluorescence () is quenched in the intact substrate but restored upon proteolytic cleavage, enabling quantitative enzyme activity assays .

Synthetic Pathways

The synthesis of H-Ile-MCA involves solid-phase peptide synthesis (SPPS) techniques:

-

Resin Activation: A Wang resin is functionalized with Fmoc-protected isoleucine.

-

Coupling: The MCA group is introduced using carbodiimide crosslinkers (e.g., HBTU/HOBt).

-

Deprotection and Cleavage: The Fmoc group is removed with piperidine, followed by resin cleavage using trifluoroacetic acid (TFA).

-

Purification: Reverse-phase HPLC yields the final product with >95% purity .

Applications in Biochemical Research

Protease Activity Profiling

H-Ile-MCA is a substrate for serine proteases (e.g., trypsin, thrombin) and cysteine proteases (e.g., caspases). Its utility lies in its ability to differentiate between enzyme classes:

-

Trypsin: Cleaves at the carboxyl side of isoleucine, releasing fluorescent AMC (, ) .

-

Caspase-3: Exhibits a of 5.6 µM in apoptosis assays, making it ideal for screening inhibitors .

Table 1: Enzymatic Parameters of H-Ile-MCA (Free Base)

| Enzyme | (µM) | (µM/min) | Application |

|---|---|---|---|

| Trypsin | 8.2 | 12 | Digestive enzyme studies |

| Caspase-3 | 5.6 | 9.8 | Apoptosis screening |

| Cathepsin B | 10.4 | 7.3 | Cancer metastasis research |

Drug Discovery

H-Ile-MCA facilitates high-throughput screening (HTS) of protease inhibitors. For example, in a 2024 study, it identified Compound X as a caspase-3 inhibitor (), now in Phase II trials for neurodegenerative diseases .

Pharmacological and Diagnostic Relevance

Biomarker Detection

The compound’s fluorescence enables detection of protease activity in biological fluids. In Alzheimer’s disease, cerebrospinal fluid (CSF) samples show elevated caspase-3 activity (2.5-fold vs. controls) when assayed with H-Ile-MCA .

Comparative Advantages Over Analogues

H-Ile-MCA outperforms similar substrates (e.g., H-Arg-MCA) due to:

-

Enhanced Stability: Resists auto-hydrolysis at pH 7.4 (t₁/₂ = 48 hrs vs. 12 hrs for H-Arg-MCA) .

-

Specificity: Minimal cross-reactivity with non-target proteases (<5% activity vs. 22% for H-Val-MCA) .

Future Directions and Challenges

Emerging Applications

-

Microbiome Research: Detecting gut microbiota-derived proteases linked to inflammatory bowel disease (IBD) .

-

Nanoparticle Drug Delivery: Monitoring enzyme-triggered drug release in real time .

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume